1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one
Description
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one is a sulfur-containing ketone characterized by a propan-2-one backbone substituted with a sulfanyl group linked to a 2,5-dimethylphenyl aromatic ring. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol. The compound is synthesized via alkylation of 2,5-dimethylthiophenol with chloroacetone under basic conditions, a method analogous to the preparation of related 1-(arylsulfanyl)propan-2-ones . This class of compounds is of interest in organic synthesis, particularly for enantioselective enzymatic reductions to produce chiral alcohols for pharmaceutical intermediates .
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-9(2)11(6-8)13-7-10(3)12/h4-6H,7H2,1-3H3 |
InChI Key |
ORVOAUJWYSIBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one can be synthesized through the reaction of 2,5-dimethylbenzenethiol with 2-bromopropan-2-one. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one in scientific research span chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and is investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound is explored for potential use in drug development, specifically in designing molecules with specific pharmacological profiles, and in developing advanced materials like polymers and coatings due to its unique chemical properties.
Synthesis and Preparation
The synthesis of 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one involves several steps:
- Formation of the Sulfanyl Intermediate The initial step involves reacting 2,5-dimethylthiophenol with a halogenated precursor to create the sulfanyl intermediate.
- Coupling Reaction The intermediate is then coupled with 2-fluorobenzaldehyde under basic conditions, utilizing reagents like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
In industrial settings, batch processing is employed, using large-scale reactors to conduct the coupling reaction under controlled temperature and pressure.
Biological Activity
1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one, with the molecular formula C17H17FOS and a molecular weight of 288.39 g/mol, has potential biological activities. The sulfanyl group attached to a phenyl ring contributes to its chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound may influence biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Key differences exist between 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one and similar compounds:
- 1-[(2,5-Dimethylphenyl)sulfanyl]-3-phenylpropan-2-one: Lacks the fluorine atom, which may lead to different chemical reactivity and biological activity.
- 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(4-fluorophenyl)propan-2-one: The different positioning of the fluorine atom can alter its interaction with molecular targets.
- The specific positioning of the fluorine atom in 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one influences its chemical behavior and biological activity compared to its analogs.
Other relevant compounds
- 1-(2,5-Dimethylphenyl)propan-2-one: PubChem provides details on its structure, chemical names, physical and chemical properties, classification, and patents .
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl: This compound shows selective inhibition of DVL1 binding and potential as a therapeutic agent against WNT-dependent colon cancer .
- N-2,5-Dimethylphenylthioureido Acid Thiazole Derivatives: Research is ongoing regarding the synthesis and biological evaluation of these derivatives .
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Reduce electron density, which may slow reaction rates but improve stability under acidic conditions .
- Steric Effects : Bulky substituents (e.g., 2,5-dimethyl) may hinder enzyme binding in biocatalytic processes compared to less hindered analogs like 2a or 2b .
Backbone-Modified Analogs
Key Observations :
- Hybrid Structures: Compounds like those in (C₂₁H₂₂N₂O₂S, MW 366.48) demonstrate the versatility of sulfanyl-propanone scaffolds in drug design, though their larger size may affect bioavailability .
Biological Activity
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one is an organic compound notable for its unique structural features, including a sulfanyl group and a propanone moiety. Its molecular formula is C15H15OS, with a molecular weight of approximately 288.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a 2,5-dimethylphenyl structure, contributing to its chemical reactivity and biological activity. The presence of the sulfanyl group allows for various chemical transformations, making it an interesting subject for both synthetic and medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C15H15OS |
| Molecular Weight | 288.4 g/mol |
| Functional Groups | Sulfanyl, Ketone |
| Structural Features | 2,5-Dimethylphenyl ring |
Biological Activity Overview
Recent studies have indicated that 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one exhibits promising biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various microorganisms, including bacteria and fungi. The 2,5-dimethylphenyl scaffold is prevalent in many antimicrobial agents, suggesting that this compound may also possess significant antimicrobial properties against resistant strains .
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving the inhibition of specific cellular pathways. For instance, compounds similar to 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one have been shown to inhibit cell proliferation in various cancer cell lines by targeting pathways such as WNT/β-catenin .
The biological effects of 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one may involve interactions with multiple molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been found to induce ROS production, leading to increased oxidative stress in cancer cells, which can trigger apoptosis .
Antimicrobial Activity
A study demonstrated that derivatives of the 2,5-dimethylphenyl scaffold exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's potential was evaluated using standard microbiological techniques, revealing an IC50 value indicative of its effectiveness against resistant strains .
Anticancer Activity
In vitro assays showed that 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one could inhibit the growth of various cancer cell lines. For example:
- HCT116 Cells : The compound exhibited an IC50 value of approximately 7.1 ± 0.6 μM against HCT116 cells expressing wild-type APC.
This suggests that the compound could be further explored as a lead for developing new anticancer therapies targeting WNT-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
